N-(octahydro-2H-quinolizin-1-ylmethyl)propan-2-amine

Physicochemical Profiling CNS Penetration LogP

N-(Octahydro-2H-quinolizin-1-ylmethyl)propan-2-amine (CAS 1638737-95-7) is a bicyclic secondary amine consisting of a saturated quinolizidine (octahydro-2H-quinolizine) core connected via a methylene bridge to an N-isopropyl group. With a molecular formula of C₁₃H₂₆N₂ and a molecular weight of 210.36 g/mol , this compound belongs to the quinolizidine alkaloid structural class, which is widely explored for acetylcholinesterase inhibition, CNS receptor modulation, and as a chiral building block in medicinal chemistry.

Molecular Formula C13H26N2
Molecular Weight 210.365
CAS No. 1638737-95-7
Cat. No. B2811839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(octahydro-2H-quinolizin-1-ylmethyl)propan-2-amine
CAS1638737-95-7
Molecular FormulaC13H26N2
Molecular Weight210.365
Structural Identifiers
SMILESCC(C)NCC1CCCN2C1CCCC2
InChIInChI=1S/C13H26N2/c1-11(2)14-10-12-6-5-9-15-8-4-3-7-13(12)15/h11-14H,3-10H2,1-2H3
InChIKeyHJRYJEQUBFLNGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Octahydro-2H-quinolizin-1-ylmethyl)propan-2-amine (CAS 1638737-95-7): Quinolizidine-Amine Building Block for CNS-Targeted Synthesis and Probe Design


N-(Octahydro-2H-quinolizin-1-ylmethyl)propan-2-amine (CAS 1638737-95-7) is a bicyclic secondary amine consisting of a saturated quinolizidine (octahydro-2H-quinolizine) core connected via a methylene bridge to an N-isopropyl group . With a molecular formula of C₁₃H₂₆N₂ and a molecular weight of 210.36 g/mol , this compound belongs to the quinolizidine alkaloid structural class, which is widely explored for acetylcholinesterase inhibition, CNS receptor modulation, and as a chiral building block in medicinal chemistry . In research procurement, it serves as a late-stage intermediate, a fragment for library synthesis, and a reference tool where precise N-alkyl substitution on the quinolizidine scaffold is required.

Why N-Isopropyl Substitution on the Quinolizidine Scaffold Cannot Be Assumed Interchangeable with N-Propyl, N-Butyl, or Primary Amine Analogs


Substitution at the quinolizidine 1-methylamine nitrogen critically modulates both physicochemical properties (logP, pKa) and biological target engagement. Changing the N-alkyl group from isopropyl to n-propyl (CAS 1383626-18-3) or n-butyl (CAS 1383626-32-1) alters lipophilicity and steric bulk, which directly impacts passive membrane permeability, metabolic stability, and binding to hydrophobic pockets in CNS targets . Even the N-isopropyl analog with defined stereochemistry (CAS 1573548-23-8) differs logistically, as the racemic/stereochemically unspecified mixture (1638737-95-7) may exhibit divergent pharmacological profiles from the single enantiomer . Consequently, procurement based on scaffold name alone without precise N-alkyl specification introduces uncontrolled experimental variability in structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence: N-(Octahydro-2H-quinolizin-1-ylmethyl)propan-2-amine vs. Closest N-Alkyl Analogs


Increased Lipophilicity (LogP) of the N-Isopropyl Derivative versus the Primary Amine Analog

The N-isopropyl substitution confers greater lipophilicity compared to the primary amine analog, enhancing passive membrane permeability propensity. The primary amine analog [(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amine (CAS 75532-84-2) has a measured LogP of 0.76 , whereas the N-isopropyl derivative (CAS 1638737-95-7) is predicted to have a LogP in the range of 1.8–2.3 based on the addition of the isopropyl group and class-level trends .

Physicochemical Profiling CNS Penetration LogP

Molecular Weight Differentiation from Primary Amine and N-Propyl Analogs

The target compound (MW 210.36 g/mol) occupies a molecular weight niche between the primary amine analog (MW 168.28 g/mol) and the N-propyl analog (MW 210.36 g/mol, same formula but different connectivity) . While the N-propyl analog (CAS 1383626-18-3) shares the identical molecular formula (C₁₃H₂₆N₂), the isopropyl connectivity introduces branching that increases steric hindrance without altering molecular weight, providing a unique spatial profile within the same mass envelope .

Molecular Property Drug-Likeness Lead Optimization

Predicted Basicity (pKa) Shift Due to N-Isopropyl vs. Primary Amine

The N-isopropyl secondary amine is predicted to exhibit a pKa approximately 0.5–0.8 log units higher than the primary amine analog due to the electron-donating inductive effect of the additional alkyl substituent . Primary aliphatic amines typically have pKa values in the range of 10.5–10.7, while secondary amines like isopropylamine have pKa values around 10.6–11.3 . This shift means the target compound will carry a slightly greater fraction of protonated (charged) species at physiological pH 7.4 compared to the primary amine, influencing both solubility and receptor electrostatic interactions.

Ionization State Receptor Binding pKa Prediction

Class-Level Cholinesterase Inhibition Potential of Quinolizidine Amines

Quinolizidine alkaloids and their N-alkyl derivatives, including lupinine-based amines, are established as reversible inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . While compound-specific IC₅₀ values for CAS 1638737-95-7 have not been publicly reported, the class-level SAR indicates that N-alkyl chain length and branching modulate inhibitory potency. Studies on lupinine esters and N-alkyl derivatives show that small structural changes—such as methyl to ethyl to propyl substitution—can shift inhibition constants (Kᵢ) by factors of 2- to 10-fold .

Acetylcholinesterase Butyrylcholinesterase Alkaloid Pharmacology

Enantiomeric and Diastereomeric Distinction from Stereochemically Defined Analogs

The target compound (CAS 1638737-95-7) is cataloged without explicit stereochemical specification (likely racemic or diastereomeric mixture), whereas the (1S,9aR) stereoisomer is separately indexed under CAS 1573548-23-8 . Cholinesterase and receptor binding studies on related quinolizidine pairs (e.g., lupinine vs. epilupinine) demonstrate that stereochemistry at the ring junction and the 1-substituent can produce differential inhibitory potency by factors of 2- to 50-fold .

Chiral Resolution Stereochemistry Receptor Selectivity

Recommended Application Scenarios for N-(Octahydro-2H-quinolizin-1-ylmethyl)propan-2-amine Based on Current Evidence


CNS-Targeted Fragment Library and Probe Synthesis

The compound's predicted LogP range of 1.8–2.3, combined with its quinolizidine scaffold, makes it a suitable building block for constructing fragment libraries targeting the CNS drug-like chemical space. Its intermediate lipophilicity (ΔLogP ≈ +1.0–1.5 above the primary amine analog) places it in the favorable range for blood-brain barrier penetration (typically LogP 1.5–4.0), enabling lead generation programs in neurology and psychiatry .

Acetylcholinesterase/BuChE Inhibitor SAR Exploration

As a quinolizidine alkaloid derivative, this compound serves as a key intermediate for synthesizing and testing N-alkyl-substituted cholinesterase inhibitors. The branched isopropyl group introduces steric differentiation from linear n-propyl and n-butyl analogs (which share the same molecular weight in the case of n-propyl), allowing systematic exploration of steric effects on enzyme inhibition while controlling for molecular weight .

Reference Standard for Chromatographic Method Development

The compound provides a well-defined retention time marker for HPLC/LC-MS method development targeting quinolizidine alkaloids and their synthetic derivatives. Its molecular weight (210.36 g/mol) and predicted ionization characteristics differentiate it from both the lighter primary amine (MW 168.28) and the heavier n-butyl analog (MW 238.40), enabling multi-component peak identification in reaction monitoring .

Intermediate for Octahydroquinolizine-Based Pharmaceutical Patent Exploration

Octahydroquinolizine compounds, including variously N-alkylated 1-methylamine derivatives, have been claimed in patents for analgesic, antidiabetic, and cardiovascular indications . Procurement of the N-isopropyl variant enables freedom-to-operate synthesis of patent-defined compound libraries and exploration of structure-activity relationships in these therapeutic areas.

Quote Request

Request a Quote for N-(octahydro-2H-quinolizin-1-ylmethyl)propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.